molecular formula C9H11NO5 B14271106 Ethyl 4-oxo-4-(2-oxo-1,3-oxazolidin-3-yl)but-2-enoate CAS No. 138710-30-2

Ethyl 4-oxo-4-(2-oxo-1,3-oxazolidin-3-yl)but-2-enoate

Cat. No.: B14271106
CAS No.: 138710-30-2
M. Wt: 213.19 g/mol
InChI Key: PURCUCVFIFIHMP-UHFFFAOYSA-N
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Description

Ethyl 4-oxo-4-(2-oxo-1,3-oxazolidin-3-yl)but-2-enoate is a synthetic organic compound characterized by its unique structure, which includes an oxazolidinone ring and an enone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-oxo-4-(2-oxo-1,3-oxazolidin-3-yl)but-2-enoate typically involves the reaction of ethyl acetoacetate with an appropriate oxazolidinone derivative under controlled conditions. One common method includes the use of a base catalyst to facilitate the condensation reaction, followed by purification through recrystallization or chromatography .

Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often incorporating advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the final product meets stringent quality standards .

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-oxo-4-(2-oxo-1,3-oxazolidin-3-yl)but-2-enoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include epoxides, alcohols, and substituted oxazolidinones, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of ethyl 4-oxo-4-(2-oxo-1,3-oxazolidin-3-yl)but-2-enoate involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activation of nuclear factor kappa B (NF-κB) by interfering with the toll-like receptor (TLR) signaling pathways. This inhibition reduces the expression of inflammatory genes, making it a potential candidate for anti-inflammatory therapies .

Comparison with Similar Compounds

  • Methyl 4-oxo-4-(2-oxo-1,3-oxazolidin-3-yl)but-2-enoate
  • Ethyl 2-(2-oxo-1,3-oxazolidin-3-yl)acetate
  • 4-Hydroxy-2-quinolones

Comparison: this compound is unique due to its specific structural features, such as the combination of an oxazolidinone ring and an enone moiety. This structure imparts distinct chemical reactivity and biological activity compared to similar compounds. For example, while 4-hydroxy-2-quinolones are known for their antimicrobial properties, this compound has shown potential in modulating inflammatory pathways .

Properties

CAS No.

138710-30-2

Molecular Formula

C9H11NO5

Molecular Weight

213.19 g/mol

IUPAC Name

ethyl 4-oxo-4-(2-oxo-1,3-oxazolidin-3-yl)but-2-enoate

InChI

InChI=1S/C9H11NO5/c1-2-14-8(12)4-3-7(11)10-5-6-15-9(10)13/h3-4H,2,5-6H2,1H3

InChI Key

PURCUCVFIFIHMP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C=CC(=O)N1CCOC1=O

Origin of Product

United States

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